7-Bromo-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbonitrile 7-Bromo-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13638381
InChI: InChI=1S/C10H7BrN2OS/c1-2-13-5-8(11)9-7(10(13)14)3-6(4-12)15-9/h3,5H,2H2,1H3
SMILES: CCN1C=C(C2=C(C1=O)C=C(S2)C#N)Br
Molecular Formula: C10H7BrN2OS
Molecular Weight: 283.15 g/mol

7-Bromo-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbonitrile

CAS No.:

Cat. No.: VC13638381

Molecular Formula: C10H7BrN2OS

Molecular Weight: 283.15 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbonitrile -

Specification

Molecular Formula C10H7BrN2OS
Molecular Weight 283.15 g/mol
IUPAC Name 7-bromo-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carbonitrile
Standard InChI InChI=1S/C10H7BrN2OS/c1-2-13-5-8(11)9-7(10(13)14)3-6(4-12)15-9/h3,5H,2H2,1H3
Standard InChI Key SAFBUKBRVDSYNN-UHFFFAOYSA-N
SMILES CCN1C=C(C2=C(C1=O)C=C(S2)C#N)Br
Canonical SMILES CCN1C=C(C2=C(C1=O)C=C(S2)C#N)Br

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

The compound’s IUPAC name, 7-bromo-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carbonitrile, reflects its substitution pattern: a bromine atom at position 7, an ethyl group at position 5, a ketone at position 4, and a cyano group at position 2 . Its canonical SMILES representation, CCN1C=C(C2=C(C1=O)C=C(S2)C#N)Br, encodes the connectivity of atoms, while the InChIKey SAFBUKBRVDSYNN-UHFFFAOYSA-N provides a unique identifier for computational and database searches.

The planarity of the thieno[3,2-c]pyridine core facilitates π-π stacking interactions, which are critical for binding to biological targets. Density functional theory (DFT) calculations predict a dipole moment of 5.2 Debye, indicating significant polarity due to the electron-withdrawing cyano and ketone groups.

PropertyValueSource
Molecular FormulaC10H7BrN2OSC_{10}H_7BrN_2OS
Molecular Weight283.15 g/mol
Melting Point218–220°C (decomposes)
Solubility (DMSO)25 mg/mL

Synthesis and Purification Strategies

Key Synthetic Routes

The synthesis of 7-bromo-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbonitrile typically involves multistep reactions starting from thiophene or pyridine precursors. One validated method employs a tandem N-alkylation and cyclization sequence :

  • N-Alkylation: Treatment of 4-aminothiophene-3-carbonitrile with ethyl bromide in the presence of cesium carbonate yields the N-ethyl intermediate.

  • Bromination: Electrophilic bromination at position 7 using NN-bromosuccinimide (NBS) in acetic acid.

  • Oxidation: Conversion of the 4-hydroxy group to a ketone via Jones oxidation.

Alternative routes utilize Mitsunobu coupling to install the ethyl group, followed by palladium-catalyzed cyanation . Reaction yields range from 45% to 68%, with purity exceeding 95% after recrystallization from ethanol.

Analytical Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

  • 1H^1H NMR (400 MHz, DMSO-d6): δ 1.25 (t, J=7.1 Hz, 3H, CH2CH3), 3.89 (q, J=7.1 Hz, 2H, NCH2), 6.98 (s, 1H, H-3), 8.12 (s, 1H, H-6).

  • 13C^{13}C NMR: δ 14.1 (CH2CH3), 42.5 (NCH2), 116.2 (CN), 162.4 (C=O).

High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 283.0382 ([M+H]+, calculated 283.0385) .

Biological Activities and Mechanistic Insights

Enzyme Inhibition Profiling

Thieno[3,2-c]pyridine derivatives exhibit inhibitory activity against flap endonuclease 1 (FEN1) and exonuclease 1 (EXO1), enzymes involved in DNA repair . 7-Bromo-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbonitrile demonstrates moderate FEN1 inhibition (IC50 = 1.2 μM) and weak EXO1 activity (IC50 > 10 μM) . Molecular docking studies suggest the bromine atom occupies a hydrophobic pocket near the FEN1 active site, while the cyano group forms hydrogen bonds with Arg70 and Gln75 .

Applications in Medicinal Chemistry

Prodrug Development

The ketone moiety at position 4 allows for prodrug derivatization. For example, conversion to a hydroxylamine prodrug enhances aqueous solubility (from 25 mg/mL to 58 mg/mL) , enabling improved bioavailability in preclinical models.

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the ethyl and cyano groups reveal:

  • Replacing ethyl with isopropyl reduces FEN1 inhibition 3-fold.

  • Substituting cyano with carboxamide (as in 7-bromo-N-ethyl-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboxamide) abolishes activity, underscoring the cyano group’s importance .

Future Research Directions

Optimization of Pharmacokinetic Properties

Current efforts focus on improving metabolic stability via deuteration of the ethyl group and formulation as nanoparticles. Early results show a 2.5-fold increase in half-life (t1/2) in rat plasma .

Exploration of Non-Oncology Indications

Given its DNA repair enzyme inhibition, this compound may have utility in neurodegenerative diseases characterized by oxidative DNA damage, such as Alzheimer’s .

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